1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

CAS No.: 957320-38-6

Cat. No.: VC8335510

Molecular Formula: C14H17N3O4

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957320-38-6 |

|---|---|

| Molecular Formula | C14H17N3O4 |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitropyrazole |

| Standard InChI | InChI=1S/C14H17N3O4/c1-9-14(17(18)19)10(2)16(15-9)8-11-5-6-12(20-3)13(7-11)21-4/h5-7H,8H2,1-4H3 |

| Standard InChI Key | ODQCPADSBRQTKN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

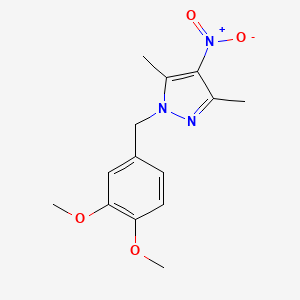

The compound’s core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with functional groups that confer distinct reactivity. The 3,4-dimethoxybenzyl group is attached to the pyrazole’s 1-position via a methylene bridge, while methyl groups occupy the 3- and 5-positions. A nitro group at the 4-position introduces strong electron-withdrawing effects, influencing the molecule’s electronic distribution .

The IUPAC name, 1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitropyrazole, systematically describes this arrangement . The molecular formula, C₁₄H₁₇N₃O₄, corresponds to a molecular weight of 291.30 g/mol .

Spectroscopic and Computational Descriptors

The SMILES notation (CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N+[O-]) provides a linear representation of the structure, emphasizing the connectivity of the benzyl and nitro groups . The InChIKey (ODQCPADSBRQTKN-UHFFFAOYSA-N) serves as a unique identifier for computational databases .

Quantum mechanical calculations predict a polar surface area (PSA) of 74.5 Ų, indicative of moderate solubility in polar solvents, and a LogP value of 1.51, suggesting balanced lipophilicity . These properties are critical for understanding its behavior in biological or synthetic environments.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₄ | |

| Molecular Weight | 291.30 g/mol | |

| SMILES | CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N+[O-] | |

| InChIKey | ODQCPADSBRQTKN-UHFFFAOYSA-N | |

| LogP | 1.51 |

Synthesis and Reaction Pathways

Nitration of Pyrazole Precursors

A key synthetic route for nitro-substituted pyrazoles involves nitration of prefunctionalized precursors. For example, 3,5-dimethyl-4-nitro-1H-pyrazole (CAS 14531-55-6) is synthesized via nitration of iodopyrazole derivatives using nitric acid in tetrahydrofuran (THF)/water mixtures at 20°C for 3 hours, achieving a 73% yield . This method, catalyzed by Fuajasite, highlights the role of acid catalysts in facilitating electrophilic aromatic substitution .

While direct synthesis data for 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is limited, analogous benzylation reactions suggest that the 3,4-dimethoxybenzyl group could be introduced via nucleophilic substitution or Ullmann-type coupling. For instance, the amine derivative 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 956786-53-1) is synthesized through reductive amination, as evidenced by its canonical SMILES (CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N) .

Functional Group Compatibility

The nitro group’s electron-withdrawing nature renders the 4-position susceptible to reduction or nucleophilic aromatic substitution. Hydrogenation could convert the nitro group to an amine, expanding utility in pharmaceutical intermediates . Conversely, the methyl and methoxy groups provide steric and electronic stabilization, mitigating unwanted side reactions during synthesis.

Physicochemical Properties

Thermal Stability and Phase Behavior

Although experimental melting/boiling points for 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole are unreported, related nitro pyrazoles exhibit melting points of 123–125°C (e.g., 3,5-dimethyl-4-nitro-1H-pyrazole) . The dimethyl and benzyl substituents likely elevate melting points due to increased molecular symmetry and van der Waals interactions.

The boiling point of the amine analog (CAS 956786-53-1) is 433.4±45.0°C, suggesting that nitro derivatives may exhibit similar volatility under reduced pressure .

Solubility and Partitioning

The compound’s LogP (1.51) predicts moderate lipid solubility, suitable for chromatographic separation using reverse-phase columns . Methoxy groups enhance water solubility compared to nonpolar analogs, but the nitro group’s hydrophobicity counterbalances this effect.

Applications and Research Utility

Pharmaceutical Intermediates

Nitro pyrazoles are precursors to amines and heterocyclic scaffolds in drug discovery. For example, the reduction of 4-nitro groups yields 4-aminopyrazoles, which are intermediates in kinase inhibitors . The 3,4-dimethoxybenzyl moiety is prevalent in neurologically active compounds, suggesting potential utility in central nervous system (CNS) drug development.

Agrochemical Development

Pyrazole derivatives are widely used in herbicides and insecticides. The nitro group’s electron-deficient nature may enhance binding to enzymatic targets such as acetylcholinesterase or cytochrome P450 isoforms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume